![molecular formula C15H20O B15170119 1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one CAS No. 917569-05-2](/img/structure/B15170119.png)
1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with a 2,4-dimethylpent-3-en-2-yl group and an ethanone moiety
準備方法
The synthesis of 1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-(2,4-dimethylpent-3-en-2-yl)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
化学反応の分析
1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the specific conditions employed.
科学的研究の応用
1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for understanding biological processes.
Medicine: Potential applications in drug development and pharmacology are being explored. The compound’s ability to interact with specific molecular targets makes it a candidate for therapeutic research.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one can be compared with other similar compounds such as:
4-(2,4-Dimethylpent-3-en-2-yl)benzene: This compound lacks the ethanone moiety, making it less reactive in certain chemical reactions.
1-(4-Methylphenyl)ethan-1-one: This compound has a simpler structure with a single methyl group on the phenyl ring, resulting in different chemical properties and reactivity.
2,4-Dimethylpent-1-ene: This compound is an alkene with a similar carbon skeleton but lacks the phenyl ring, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.
特性
CAS番号 |
917569-05-2 |
|---|---|
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
IUPAC名 |
1-[4-(2,4-dimethylpent-3-en-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H20O/c1-11(2)10-15(4,5)14-8-6-13(7-9-14)12(3)16/h6-10H,1-5H3 |
InChIキー |
SPJRKMHQEHRXOS-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(C)(C)C1=CC=C(C=C1)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


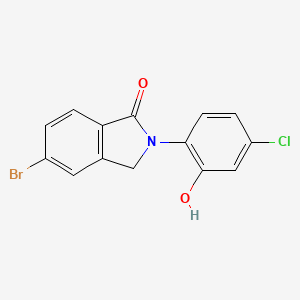
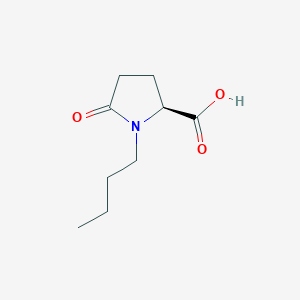
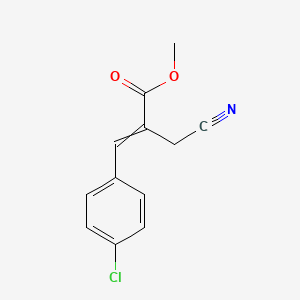
![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)
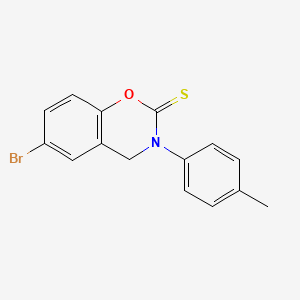
![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)
![2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol](/img/structure/B15170077.png)
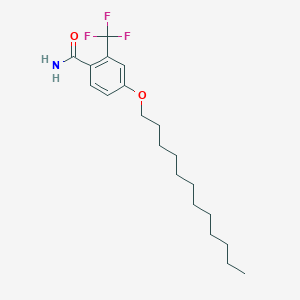
![4-[(2,5-Dimethylphenyl)methoxy]-1-(methanesulfonyl)piperidine](/img/structure/B15170082.png)
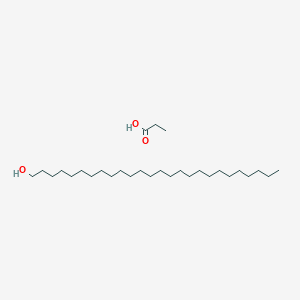
![N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide](/img/structure/B15170099.png)

![1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]-](/img/structure/B15170110.png)
![9-Chloro-1-ethyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15170121.png)
